2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide is a chemical compound with the molecular formula C16H14ClN5O It is known for its unique structure, which includes a tetrazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide typically involves the reaction of 4-chlorophenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with 2-methylphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring and chlorophenyl group play crucial roles in binding to these targets, which may include enzymes or receptors. The pathways involved often relate to the modulation of biochemical processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide
- 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide
Uniqueness
Compared to similar compounds, 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide stands out due to its specific substitution pattern and the presence of the 2-methylphenyl group
Properties
Molecular Formula |
C16H14ClN5O |
---|---|
Molecular Weight |
327.77 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H14ClN5O/c1-11-4-2-3-5-14(11)18-15(23)10-22-20-16(19-21-22)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
IJKYDTSRKFOZRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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